4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
Overview
Description
“4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiomorpholine ring attached to a bromophenyl group . The thiomorpholine ring contains sulfur and nitrogen atoms, while the bromophenyl group contains a bromine atom attached to a phenyl ring .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 489.4±40.0 °C at 760 mmHg, and a melting point of 190.0 to 194.0 °C . It has a molar refractivity of 63.7±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 184.5±3.0 cm3 .Scientific Research Applications
Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide derivatives are important scaffolds in medicinal chemistry. They serve as building blocks for the development of compounds with potential biological activities. Novel bridged bicyclic thiomorpholines, including those based on 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide, have been synthesized from inexpensive starting materials, demonstrating their potential as versatile intermediates in drug discovery (Walker & Rogier, 2013).
Synthesis and Catalysis
The catalytic synthesis of thiomorpholine 1,1-dioxides, including 4-(4-Bromophenyl) variants, using boric acid and glycerol in water as a green and efficient catalyst system, highlights the compound's role in promoting sustainable chemical reactions. This methodology offers good to excellent yields, emphasizing the compound's utility in organic synthesis (Halimehjnai et al., 2013).
Antimicrobial Activity
Research into thiomorpholine derivatives, including those derived from this compound, has also explored their antimicrobial properties. The synthesis of such derivatives and their subsequent evaluation for antimicrobial activity contribute to the search for new antimicrobial agents with potential clinical applications (Kardile & Kalyane, 2010).
Material Science Applications
In material science, the compound's derivatives have been utilized in the development of sensitive sensors for metal ion detection. For instance, morpholine derivative self-assembled on silver nanoparticles demonstrates the potential for creating highly sensitive and selective sensors for ions such as thorium, showcasing the compound's utility beyond traditional organic synthesis and medicinal chemistry (Akl & Ali, 2016).
Properties
IUPAC Name |
4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMNPHZKMEGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659743 | |
Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-42-2 | |
Record name | 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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